molecular formula C10H20O B12699679 1-(1-Methoxy-1-methylethyl)cyclohexane CAS No. 55660-98-5

1-(1-Methoxy-1-methylethyl)cyclohexane

Cat. No.: B12699679
CAS No.: 55660-98-5
M. Wt: 156.26 g/mol
InChI Key: IBAJWKQKPIIFQU-UHFFFAOYSA-N
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Description

1-(1-Methoxy-1-methylethyl)cyclohexane is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative where a methoxy group is attached to the first carbon of an isopropyl group, which in turn is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with isopropyl methoxyacetate under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aromatic precursor, followed by methylation using methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to cyclohexane derivatives with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the methoxy group.

Major Products

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives with hydrogen or alkyl groups.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-(1-Methoxy-1-methylethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxy-1-methylethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, (1-methylethyl)-: Similar structure but lacks the methoxy group.

    Cyclohexane, 1-methyl-3-(1-methylethyl)-: Another isomer with different substitution pattern.

    Cyclohexane, 1-methoxy-: Contains a methoxy group but different overall structure.

Uniqueness

1-(1-Methoxy-1-methylethyl)cyclohexane is unique due to the presence of both a methoxy group and an isopropyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

55660-98-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-methoxypropan-2-ylcyclohexane

InChI

InChI=1S/C10H20O/c1-10(2,11-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3

InChI Key

IBAJWKQKPIIFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)OC

Origin of Product

United States

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